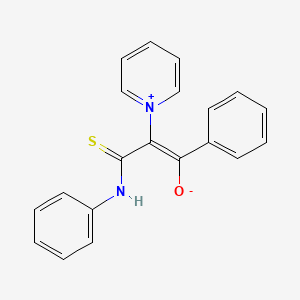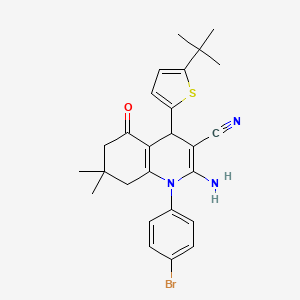![molecular formula C26H25BrN2O4 B11542319 3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a phenyl group, and a bromobenzoate moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenoxyacetic acid with hydrazine to form the corresponding hydrazone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Coupling with 2-bromobenzoic Acid: The hydrazone is then reacted with 2-bromobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and hydrazone moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The bromine atom in the 2-bromobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl and hydrazone groups.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate
- 3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-fluorobenzoate
Uniqueness
The presence of the bromine atom in the 2-bromobenzoate moiety imparts unique reactivity and properties to the compound, distinguishing it from its chloro and fluoro analogs
特性
分子式 |
C26H25BrN2O4 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
[3-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H25BrN2O4/c1-17(2)21-12-11-18(3)13-24(21)32-16-25(30)29-28-15-19-7-6-8-20(14-19)33-26(31)22-9-4-5-10-23(22)27/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ |
InChIキー |
LIIPBJNHFRFMOC-RWPZCVJISA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)

![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11542258.png)
![3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542264.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11542271.png)
![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)
![3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)
![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11542325.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
